N-Methoxy-N-methylnicotinamide
Overview
Description
N-Methoxy-N-methylnicotinamide is a compound related to the metabolism of nicotinic acid and nicotinamide. It is a derivative of nicotinamide, which is a form of vitamin B3, and plays a role in various metabolic processes. The compound has been studied for its potential as a fluorimetric probe, its involvement in biosynthetic pathways, and its interactions with renal cation transporters .
Synthesis Analysis
The synthesis of related compounds such as N-methoxy-N-methylcyanoformamide has been reported, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole. This reagent is used for the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species . Additionally, the synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, involves microwave-induced regioselective methoxylation and esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction hydrogenation conditions .
Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methylnicotinamide is not directly discussed in the provided papers. However, the structure of related compounds such as N1-methyl-4-pyridone-3-carboxamide, which is synthesized from N1-methylnicotinamide, indicates that these compounds are derivatives of the pyridine ring, which is a common structure in vitamin B3 metabolites .
Chemical Reactions Analysis
N1-Methylnicotinamide, a closely related compound, undergoes oxidation catalyzed by a soluble enzyme system present in the liver. The oxygen introduced into the 4-position of the substrate is derived from H2O and not from O2 . The electrochemical behavior of N-methylnicotinamide in acidic media involves the reversible transfer of one electron and two H+ ions followed by an irreversible one-electron transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methoxy-N-methylnicotinamide are not explicitly detailed in the provided papers. However, the fluorescence properties of N1-methylnicotinamide have been studied, and a modified procedure has been devised using methyl ethyl ketone for the production of fluorescence, which can differentiate it from other compounds . The validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide indicates its presence in biological fluids and its role as a marker of renal cationic transport and plasma flow .
Relevant Case Studies
N1-Methylnicotinamide has been proposed as an in vivo probe for drug interactions involving renal cation transporters, as demonstrated in a study with the inhibitor pyrimethamine and further supported by data on the metformin–trimethoprim interaction . Additionally, 1-methylnicotinamide has been shown to stimulate DNA synthesis and proliferation of rat liver cells in culture, suggesting a physiological role in cell growth .
Scientific Research Applications
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Quantitative Determination of Certain Drugs
- Field : Analytical Chemistry
- Application : The reaction between N-Methylnicotinamide iodide and the active methylene group-containing compounds yields a fluorescent product, which can be used in the quantitative determination of certain drugs .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves a chemical reaction between N-Methylnicotinamide iodide and active methylene group-containing compounds .
- Results : The reaction produces a fluorescent product that can be quantitatively analyzed .
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Protection Against Endothelial Dysfunction
- Field : Molecular Nutrition and Food Research
- Application : N-Methylnicotinamide has been found to protect against endothelial dysfunction and attenuate atherogenesis in apolipoprotein E-deficient mice .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves the administration of N-Methylnicotinamide to apolipoprotein E-deficient mice .
- Results : The administration of N-Methylnicotinamide resulted in protection against endothelial dysfunction and a reduction in atherogenesis .
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Synthesis of Certain Drugs
- Field : Pharmaceutical Chemistry
- Application : N-Methoxy-N-methylnicotinamide is used in the synthesis of certain drugs .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves chemical reactions where N-Methoxy-N-methylnicotinamide is used as a reagent .
- Results : The reaction produces certain drugs, but the specific drugs and their properties are not mentioned in the source .
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Treatment of Dermatological Disorders
- Field : Dermatology
- Application : Topically applied N-Methoxy-N-methylnicotinamide might be useful for the treatment of dermatological disorders such as acne vulgaris and rosacea .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves the topical application of N-Methoxy-N-methylnicotinamide .
- Results : The application of N-Methoxy-N-methylnicotinamide may result in the improvement of dermatological conditions, but the specific results are not mentioned in the source .
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Ligand for Synthesis
- Field : Organic Chemistry
- Application : N-Methoxy-N-methylnicotinamide is used as a ligand in the synthesis of various organic compounds .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves chemical reactions where N-Methoxy-N-methylnicotinamide is used as a ligand .
- Results : The reaction produces various organic compounds, but the specific compounds and their properties are not mentioned in the source .
-
Anti-Inflammatory Effect
- Field : Dermatology
- Application : N-Methoxy-N-methylnicotinamide has been found to have an anti-inflammatory effect, which may be beneficial in the treatment of certain dermatological conditions .
- Method : The specific experimental procedures and technical details are not provided in the source, but it involves the application of N-Methoxy-N-methylnicotinamide .
- Results : The application of N-Methoxy-N-methylnicotinamide may result in an anti-inflammatory effect, but the specific results are not mentioned in the source .
Safety And Hazards
N-Methoxy-N-methylnicotinamide can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZCMOHRDCFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441666 | |
Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylnicotinamide | |
CAS RN |
95091-91-1 | |
Record name | N-Methoxy-N-methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95091-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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